17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester 17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 59495-70-4
VCID: VC0118509
InChI: InChI=1S/C33H42O12/c1-16(34)40-26-12-11-25-24-9-7-20-15-21(8-10-22(20)23(24)13-14-33(25,26)5)44-32-30(43-19(4)37)28(42-18(3)36)27(41-17(2)35)29(45-32)31(38)39-6/h8,10,15,23-30,32H,7,9,11-14H2,1-6H3/t23-,24-,25+,26-,27+,28+,29+,30-,32-,33+/m1/s1
SMILES: CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C
Molecular Formula: C33H42O12
Molecular Weight: 630.687

17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester

CAS No.: 59495-70-4

Cat. No.: VC0118509

Molecular Formula: C33H42O12

Molecular Weight: 630.687

* For research use only. Not for human or veterinary use.

17-Acetyl-estradiol Tri-O-acetyl-?-D-glucuronic Acid Methyl Ester - 59495-70-4

Specification

CAS No. 59495-70-4
Molecular Formula C33H42O12
Molecular Weight 630.687
IUPAC Name methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17R)-17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
Standard InChI InChI=1S/C33H42O12/c1-16(34)40-26-12-11-25-24-9-7-20-15-21(8-10-22(20)23(24)13-14-33(25,26)5)44-32-30(43-19(4)37)28(42-18(3)36)27(41-17(2)35)29(45-32)31(38)39-6/h8,10,15,23-30,32H,7,9,11-14H2,1-6H3/t23-,24-,25+,26-,27+,28+,29+,30-,32-,33+/m1/s1
Standard InChI Key RWNQOWSIOCGYAE-DBXQIJSJSA-N
SMILES CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C

Introduction

Structural Characteristics

The structure of 17-Acetyl-estradiol Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester displays several key structural elements that define its chemical behavior and research utility. The foundation of the structure is the estradiol backbone, which consists of a steroid nucleus with four fused rings (three cyclohexane rings and one cyclopentane ring). This steroid core provides the basic framework upon which the additional functional groups are attached.

At the 17-position of the estradiol structure, an acetyl group is present, which modifies the reactivity of the hydroxyl group normally found at this position. The most distinctive feature of this compound is the attachment of a tri-O-acetylated glucuronic acid moiety at the 3-position of the estradiol. This glucuronic acid component has three hydroxyl groups that have been acetylated (hence "tri-O-acetyl"), and the carboxylic acid function has been converted to a methyl ester.

The stereochemistry of the compound is particularly important, with the β-D configuration of the glucuronic acid component determining the three-dimensional arrangement of the molecule. This specific stereochemistry affects how the molecule interacts with biological systems and analytical instruments, making it a valuable tool for research purposes.

Research Applications and Significance

17-Acetyl-estradiol Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester serves as an important tool in scientific research, particularly in studies focused on hormone metabolism and pharmacokinetics. Its primary applications include:

Hormone Metabolism Studies

The compound is extensively used in industrial and scientific research related to hormone metabolism and its derivatives. It serves as a valuable reference material for understanding the metabolic pathways of estradiol and investigating how these steroid hormones are processed within biological systems. This is crucial for developing comprehensive models of steroid hormone metabolism.

Analytical Method Development

As a well-defined chemical entity, this compound can serve as a reference standard for the development and validation of analytical methods aimed at detecting and quantifying estradiol metabolites in biological samples. Such methods are essential for clinical diagnostics, pharmacokinetic studies, and environmental monitoring of endocrine-disrupting compounds.

Biological Significance Research

Estradiol and its metabolites play crucial roles in various biological processes, including reproductive health, bone density maintenance, and cardiovascular function. Understanding the metabolism of estradiol through compounds like 17-Acetyl-estradiol Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester provides insights into these biological processes and helps in developing therapeutic strategies related to hormonal imbalances and associated diseases.

The glucuronidation of estradiol represents a major pathway in estrogen metabolism, primarily occurring in the liver. This process is part of the body's phase II metabolism system, which converts lipophilic compounds into more water-soluble derivatives for easier excretion. Studies of these metabolites advance our understanding of hormone pharmacokinetics and their biological activities in different physiological states.

ProductQuantityPrice (EUR)
17Beta-Acetyl-estradiol-d3 3-(Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester)1 mg307.00 €
17Beta-Acetyl-estradiol-d3 3-(Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester)10 mg2,102.00 €

This pricing structure reflects the specialized nature of these compounds, the complexity of their synthesis, and their important role in analytical and research applications .

Related Compounds and Comparative Analysis

Several related compounds share structural similarities with 17-Acetyl-estradiol Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, each with specific applications in research contexts:

Glucuronic Acid Derivatives

2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, Trichloroacetimidate (CAS: 197895-54-8) is a related compound that contains the tri-O-acetylated glucuronic acid methyl ester portion of the target compound but lacks the estradiol component. This compound has a molecular formula of C15H18Cl3NO10 and a molecular weight of 478.66 g/mol, and serves as an important synthetic intermediate in the preparation of various glucuronides .

Estradiol Glucuronide Variants

17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) (CAS: 14364-66-0) represents another derivative of estradiol with a molecular weight of approximately 588.64 g/mol. This compound differs from our target molecule in the position of attachment of the glucuronic acid moiety and potentially in other structural features.

Deuterated Analogs

As previously mentioned, the deuterated variant 17Beta-Acetyl-estradiol-d3 3-(Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) is commercially available and serves as an important tool in analytical chemistry. The presence of deuterium atoms provides a distinct mass spectral signature that makes this compound valuable as an internal standard in quantitative analysis .

The synthesis methods for these related compounds often share similarities with the preparation of 17-Acetyl-estradiol Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, involving glucuronidation of steroid derivatives using various glycosyl donors and promoters. The specific choice of reaction conditions and reagents depends on the desired regio- and stereoselectivity of the final product.

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